molecular formula C21H26O7 B1673170 Justiciresinol CAS No. 136051-41-7

Justiciresinol

Cat. No. B1673170
M. Wt: 390.4 g/mol
InChI Key: LNRXVGSOOWBFAI-VFCRVFHLSA-N
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Description

Justiciresinol is a furanoid lignan isolated from Justicia glauca . It is a natural product that has been characterized as 2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-tetrahydrofuran-3-methanol .


Synthesis Analysis

The synthesis of Justiciresinol has been reported in the literature. For instance, it was isolated from the antioxidant portion of the alcoholic extract of Urtica fissa flowers . The chemical structures of the compounds were elucidated from extensive spectroscopic analysis .


Molecular Structure Analysis

Justiciresinol has a molecular formula of C21H26O7 . Its structure includes a 1,4-bisubstituted phenyl group, a 1,3,4-trisubstituted phenyl group, two methoxyl groups, a phenolic hydroxyl group, and a formyl group .


Physical And Chemical Properties Analysis

Justiciresinol is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Scientific Research Applications

Anti-inflammatory Effects

Justiciresinol and its derivatives have been investigated for their anti-inflammatory properties. Procumbenoside B, derived from Justicia spicigera, a plant known for its traditional use in treating inflammation, showed significant anti-inflammatory effects in both lipopolysaccharide-stimulated RAW 264.7 macrophages and a zebrafish model. The study highlighted its potential through the suppression of pro-inflammatory mediators and the activation of the NF-κB signaling pathway, suggesting a scientific basis for the plant's traditional use (Gutierrez, Mota Flores, & Neira González, 2018) source.

Antidiabetic Properties

Research on the antidiabetic effects of Justicia spicigera Schltdl (Acanthaceae) indicates the plant's potential in stimulating glucose uptake in both insulin-sensitive and insulin-resistant human and murine adipocytes. The ethanolic extracts of Justicia spicigera exhibited higher potency than rosiglitazone, a known antidiabetic drug, in promoting glucose uptake, which supports its empirical use in traditional medicine for diabetes management (Ortiz-Andrade et al., 2012) source.

Safety And Hazards

The safety data sheet for Justiciresinol indicates that it should be handled with care . It is recommended to avoid dust formation and to use personal protective equipment when handling the compound .

Future Directions

While there is some information available on Justiciresinol, much remains to be discovered about this compound. Future research could focus on elucidating its mechanism of action, exploring its potential therapeutic uses, and further investigating its synthesis and chemical properties. For instance, one study suggests that Justicia secunda, a related species, has potential for further pharmacological investigations .

properties

IUPAC Name

4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O7/c1-25-17-9-13(4-5-16(17)23)21-15(10-22)14(11-28-21)6-12-7-18(26-2)20(24)19(8-12)27-3/h4-5,7-9,14-15,21-24H,6,10-11H2,1-3H3/t14-,15-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRXVGSOOWBFAI-VFCRVFHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50159638
Record name Justiciresinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Justiciresinol

CAS RN

136051-41-7
Record name Justiciresinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136051417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Justiciresinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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